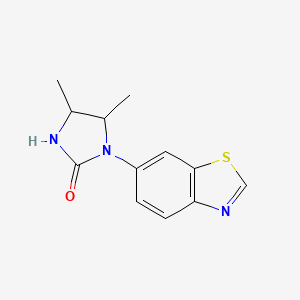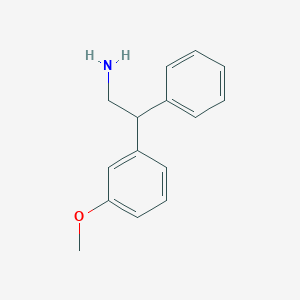
4-Methyl-2-(phenylethynyl)pyridine
Overview
Description
4-Methyl-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a phenylethynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylethynyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(phenylethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted pyridines
Scientific Research Applications
4-Methyl-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
6-Methyl-2-phenylethynyl-pyridine: Similar structure but with the methyl group at the sixth position.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Contains additional functional groups, leading to different chemical properties
Uniqueness: 4-Methyl-2-(phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,1H3 |
InChI Key |
KYNCWWUJOAPSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)











